5,7-Dihydroxy-4-methylcoumarin 5,7-Dihydroxy-4-methylcoumarin 5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
5,7-Dihydroxy-4-methylcoumarin is a hydroxycoumarin.
Brand Name: Vulcanchem
CAS No.: 2107-76-8
VCID: VC21336780
InChI: InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

5,7-Dihydroxy-4-methylcoumarin

CAS No.: 2107-76-8

VCID: VC21336780

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-4-methylcoumarin - 2107-76-8

Description

5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative with significant interest in the scientific community due to its diverse pharmacological properties. This compound is characterized by its chemical formula C10H8O4 and is known for its antioxidant, anti-apoptotic, and anti-aggregatory effects . It is a phenol and lactone, exhibiting properties typical of these chemical classes, such as reacting as weak organic acids and being incompatible with strong reducing substances .

Anti-allergic Studies

A study conducted using rat basophilic leukemia-2H3 cells and a passive cutaneous anaphylaxis (PCA) murine model demonstrated the compound's ability to reduce allergic responses by inhibiting the release of histamine and downregulating inflammatory cytokines .

ModelEffect
RBL-2H3 CellsReduced histamine release
PCA Murine ModelReduced Evans blue dye extravasation

Ototoxicity Protection

In studies involving cochlear hair cells and spiral ganglion neurons, 5,7-Dihydroxy-4-methylcoumarin protected against cisplatin-induced ototoxicity by modulating the JNK/FoxO1 pathway, reducing apoptosis .

Cell TypeEffect
Cochlear Hair CellsProtected against cisplatin-induced damage
Spiral Ganglion NeuronsReduced apoptosis

Osteogenic Effects

Experiments using MC3T3-E1 cells and a glucocorticoid-induced zebrafish osteoporosis model showed that the compound enhances osteoblast differentiation and improves vertebral bone density .

ModelEffect
MC3T3-E1 CellsEnhanced osteoblast differentiation
Zebrafish ModelImproved vertebral bone density
CAS No. 2107-76-8
Product Name 5,7-Dihydroxy-4-methylcoumarin
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 5,7-dihydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
Standard InChIKey QNVWGEJMXOQQPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=CC(=CC(=C12)O)O
Colorform NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID
YELLOW TO WHITE SOLID
Melting Point 518 to 545 °F (NTP, 1992)
282-284 °C
Physical Description 5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992)
Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]
Solubility Slightly soluble (NTP, 1992)
SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI
SOL IN SODIUM HYDROXIDE
Synonyms 5,7-Dihydroxy-4-methyl-chromen-2-one; 5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-one
PubChem Compound 5354284
Last Modified Aug 15 2023

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